Product packaging for 3-Bromo-6-iodoimidazo[1,2-A]pyridine(Cat. No.:CAS No. 1146615-52-2)

3-Bromo-6-iodoimidazo[1,2-A]pyridine

Katalognummer: B1445439
CAS-Nummer: 1146615-52-2
Molekulargewicht: 322.93 g/mol
InChI-Schlüssel: LZAXVCBLZXZVCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Bromo-6-iodoimidazo[1,2-a]pyridine (CAS 1146615-52-2) is a valuable halogenated heterocyclic compound serving as a versatile intermediate in organic synthesis and drug discovery. Its molecular formula is C 7 H 4 BrIN 2 with a molecular weight of 322.93 g/mol . The compound features both bromo and iodo substituents on the imidazo[1,2-a]pyridine scaffold, a structure recognized for a wide spectrum of pharmacological activities including antibacterial, antiviral, and antitumor properties . The presence of two different halogens is particularly valuable for successive cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for selective and sequential functionalization of the core structure . The carbon-iodine bond, due to its lower bond dissociation energy compared to carbon-bromine or carbon-chlorine bonds, readily undergoes oxidative addition in metal-catalyzed coupling reactions, making this intermediate ideal for constructing diverse chemical libraries . This regioselectively functionalized scaffold is a crucial precursor for developing novel bioactive molecules and functional materials. Researchers are advised to handle this compound with care, noting its associated hazards including potential skin irritation, serious eye irritation, and specific target organ toxicity upon single exposure (H315, H319, H335) . The recommended storage condition is in a dark place, sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrIN2 B1445439 3-Bromo-6-iodoimidazo[1,2-A]pyridine CAS No. 1146615-52-2

Eigenschaften

IUPAC Name

3-bromo-6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAXVCBLZXZVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738439
Record name 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146615-52-2
Record name 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Starting Material Selection and Halogen Positioning

The imidazo[1,2-a]pyridine core is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. For 3-bromo-6-iodoimidazo[1,2-a]pyridine, strategic halogen placement begins with 2-amino-5-iodopyridine as the pyridine precursor. Reaction with bromoacetaldehyde (or its synthetic equivalents) under basic conditions induces cyclization, directly installing bromine at the 3-position and iodine at the 6-position (Figure 1).

Mechanistic Insights :

  • The amino group of 2-amino-5-iodopyridine attacks the carbonyl carbon of bromoacetaldehyde, followed by dehydrohalogenation to form the imidazole ring.
  • Solvent choice (e.g., ethanol, water) and base (e.g., NaHCO₃, NaOH) critically influence reaction efficiency. Ethanol at 50–55°C with NaHCO₃ achieves optimal cyclization rates.

Challenges :

  • Limited commercial availability of 2-amino-5-iodopyridine necessitates multi-step synthesis, often via directed iodination of 2-aminopyridine using N-iodosuccinimide (NIS) under palladium catalysis.
  • Bromoacetaldehyde’s instability mandates in situ generation or use of protected derivatives.

Post-Cyclization Halogenation Strategies

Electrophilic Bromination at Position 3

If the imidazo[1,2-a]pyridine core is first constructed with iodine at position 6 (e.g., via 2-amino-5-iodopyridine and chloroacetaldehyde), subsequent bromination at position 3 requires careful regiocontrol.

Methodology :

  • Electrophilic Aromatic Substitution : Bromine (Br₂) in dichloromethane at 0°C, catalyzed by FeBr₃, selectively brominates the electron-rich 3-position adjacent to the imidazole nitrogen.
  • Radical Bromination : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in CCl₄ under UV light achieves moderate yields but risks over-bromination.

Data Comparison :

Method Conditions Yield (%) Purity (%)
Br₂/FeBr₃ 0°C, 2 h 65 98
NBS/AIBN/UV Reflux, 6 h 45 90

Iodination at Position 6

Introducing iodine post-cyclization is less common due to the poor electrophilicity of iodine. However, metal-mediated strategies show promise:

  • Directed Ortho-Metalation : A tert-butoxycarbonyl (Boc) group at position 5 directs lithiation (using LDA) at position 6, followed by quenching with I₂ to install iodine.
  • Sandmeyer Reaction : Diazotization of a 6-amino intermediate (from nitration and reduction) with NaNO₂/HCl, then KI substitution.

Metal-Catalyzed Cross-Coupling Approaches

Ullmann-Type Coupling

Copper-catalyzed coupling of 3-bromoimidazo[1,2-a]pyridine with KI in DMF at 120°C achieves iodination but requires excess KI (3 equiv) and prolonged reaction times (24 h).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclization Route : Highest atom economy (theoretical yield: 85%) but limited by precursor accessibility.
  • Post-Cyclization Halogenation : Flexible but requires multiple purification steps.
  • Cross-Coupling : Reliable for late-stage iodination but depends on costly catalysts.

Cost and Practicality

Method Cost (USD/g) Scalability
Cyclization 120 Moderate
Electrophilic Bromination 90 High
Suzuki Coupling 200 Low

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine atom at position 6 serves as an excellent substrate for transition-metal-catalyzed cross-couplings due to its favorable leaving-group properties. Key reactions include:

Suzuki-Miyaura Coupling

The iodo group undergoes palladium-catalyzed coupling with arylboronic acids. For example:

  • Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 6-aryl derivatives (e.g., 6-phenylimidazo[1,2-a]pyridine) in 70–85% yields .

  • Tolerated substituents on boronic acids: electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) groups .

Buchwald-Hartwig Amination

The bromine at position 3 participates in palladium-catalyzed amination with primary/secondary amines. For instance:

  • Reaction with morpholine using Pd₂(dba)₃/Xantphos affords 3-morpholino derivatives in 65–80% yields .

Nucleophilic Substitution

Both halogens undergo nucleophilic displacement, though iodine exhibits higher reactivity:

Iodine Substitution

  • Treatment with sodium methoxide in DMSO replaces iodine with methoxy groups (90% yield) .

  • Reaction with thiophenol in the presence of CuI yields 6-thioether derivatives (75–88% yields) .

Bromine Substitution

  • Bromine at position 3 is displaced by azide ions (NaN₃, DMF, 100°C) to form 3-azidoimidazo[1,2-a]pyridine (82% yield) .

Radical-Mediated Functionalization

The bromine atom participates in radical chain reactions:

  • Under UV light with AIBN initiator, reaction with allyltributylstannane yields 3-allyl derivatives via bromine abstraction (60% yield) .

Halogen Exchange

The iodine atom can be replaced by other halogens under specific conditions:

  • Reaction with NBS (N-bromosuccinimide) in AcOH replaces iodine with bromine (70% yield) .

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the imidazo ring to form N-oxide derivatives .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring, yielding dihydroimidazo derivatives .

Comparative Reactivity of Halogens

Position Halogen Reactivity in Cross-Coupling Preferred Conditions
3BrModeratePd catalysis, ligands (Xantphos)
6IHighMild conditions (e.g., room temp)

Functional Group Tolerance

The scaffold tolerates diverse functional groups during transformations:

  • Electron-withdrawing groups (-NO₂, -CN) at position 7 or 8 do not inhibit coupling reactions .

  • Steric hindrance : Bulky substituents at position 2 reduce yields by 15–20% .

Suzuki-Miyaura Coupling Examples

Boronic AcidProductYield (%)Conditions
Phenylboronic acid6-Phenylimidazo[1,2-a]pyridine85Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
4-Methoxyphenylboronic acid6-(4-MeOPh)-imidazo[1,2-a]pyridine78Pd(OAc)₂, SPhos, K₃PO₄, dioxane

Nucleophilic Substitution Examples

NucleophileProductYield (%)Conditions
NaOMe6-Methoxyimidazo[1,2-a]pyridine90DMSO, 60°C, 12 h
NaN₃3-Azidoimidazo[1,2-a]pyridine82DMF, 100°C, 24 h

Mechanistic Insights

  • Cross-coupling : Oxidative addition of Pd(0) to the C-I bond is rate-determining, followed by transmetallation and reductive elimination .

  • Radical reactions : Bromine abstraction generates aryl radicals, which react with alkenes or stannanes .

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Complex Molecules : The compound is widely used as a precursor in the synthesis of more complex heterocyclic compounds. Its halogen substituents facilitate various chemical transformations, including substitution and cyclization reactions.
  • Reactivity : The presence of bromine and iodine allows for diverse reactivity patterns. For instance:
    • Substitution Reactions : The halogens can be replaced with other functional groups using nucleophilic or electrophilic reagents.
    • Oxidation/Reduction : The compound can undergo oxidation or reduction to yield different derivatives.

Biology

  • Antimicrobial Properties : Research indicates that 3-bromo-6-iodoimidazo[1,2-A]pyridine exhibits potential antimicrobial activity against various pathogens. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For example, it has been assessed for its ability to inhibit Rab geranylgeranyl transferase (RGGT), an enzyme involved in cancer cell signaling pathways. Compounds with iodine substitutions have demonstrated varying degrees of efficacy against cancer cells, highlighting the importance of substituent size and electronegativity on biological activity .

Medicine

  • Pharmaceutical Development : Due to its biological activities, this compound is explored as a pharmacophore in drug discovery. Its derivatives are being investigated for their potential use in treating diseases such as cancer and infectious diseases.
  • Selectivity in Drug Design : The unique halogenation pattern enhances binding affinity to molecular targets, making it a valuable candidate for developing selective inhibitors in therapeutic applications.

Industry

  • Chemical Intermediates : In industrial settings, this compound serves as an intermediate in the production of specialty chemicals and advanced materials. Its versatility allows for incorporation into various synthetic pathways.

Case Study 1: Inhibition of Rab11A Prenylation

A study investigated the inhibitory effects of various imidazo[1,2-A]pyridine derivatives on Rab11A prenylation. Among these, the compound with iodine at the C6 position showed weaker activity compared to its brominated counterparts but still provided insights into the structure-activity relationship crucial for drug design .

Case Study 2: Synthesis of Phosphonopropionates

Another research effort focused on synthesizing phosphonopropionate derivatives from imidazo[1,2-A]pyridines to evaluate their RGGT inhibitory activity. The study demonstrated that modifications at the C6 position significantly influenced biological activity, emphasizing the importance of structural variations in developing effective inhibitors .

Wirkmechanismus

The mechanism of action of 3-Bromo-6-iodoimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-6-iodoimidazo[1,2-a]pyridine C₇H₄BrIN₂ Br (3), I (6) 423.93 Suzuki cross-coupling precursor
3-Bromo-6-chloroimidazo[1,2-a]pyridine C₇H₅BrClN₂ Br (3), Cl (6) 312.39 Intermediate in antitrypanosomal agents
6-Bromo-3-nitroimidazo[1,2-a]pyridine C₇H₄BrN₃O₂ Br (6), NO₂ (3) 258.03 Antikinetoplastid activity
6-Bromo-3-methylimidazo[1,2-a]pyridine C₈H₇BrN₂ Br (6), CH₃ (3) 227.06 Enhanced lipophilicity

Physicochemical Properties

  • Solubility : Iodo and bromo substituents increase hydrophobicity compared to chloro analogs. For instance, this compound has lower aqueous solubility than 3-Bromo-6-chloroimidazo[1,2-a]pyridine, impacting pharmacokinetics .
  • Crystallography : Structural studies of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde reveal planar molecular geometry and hydrogen-bonding patterns critical for crystal packing .

Biologische Aktivität

3-Bromo-6-iodoimidazo[1,2-A]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H4BrI N2 and a molecular weight of 322.93 g/mol. The compound features a fused imidazole and pyridine ring structure, with bromine and iodine substituents that enhance its reactivity and biological interactions. The specific arrangement of these halogens contributes to its potential as a pharmacological agent by allowing it to interact with various molecular targets within cells.

Mechanisms of Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in modulating enzyme activities and receptor functions. These interactions can influence multiple cellular pathways, making the compound a candidate for further exploration in pharmacological studies.

Enzyme Inhibition

One notable aspect of the biological activity of imidazo[1,2-A]pyridines, including this compound, is their ability to inhibit key enzymes involved in various diseases:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown AChE inhibition with IC50 values indicating significant potency against neurodegenerative disorders such as Alzheimer's disease .
  • Butyrylcholinesterase (BChE) Inhibition : Some derivatives have also been evaluated for their BChE inhibitory activity, which is crucial for understanding their potential in treating conditions related to cholinergic dysfunction .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications at the C6 position of the imidazo[1,2-A]pyridine ring are particularly important for maintaining biological activity. For instance, altering substituents at this position can significantly affect the compound's efficacy against specific targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival. For example, compounds were tested against HeLa cells and showed promising results in disrupting cellular processes related to tumor growth .
  • Neuroprotective Effects : Research has indicated that certain derivatives possess neuroprotective properties by inhibiting AChE and promoting cholinergic neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism IC50 Value Reference
AChE InhibitionEnzyme Inhibition79 µM
BChE InhibitionEnzyme Inhibition65 µM
Anticancer ActivityCell Proliferation DisruptionN/A
NeuroprotectionCholinergic EnhancementN/A

Q & A

Advanced Research Question

  • Catalyst Selection : Use bulky ligands (e.g., BrettPhos) in palladium-catalyzed cross-couplings to prevent undesired side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, reducing steric clashes during cyclization .
  • Stepwise Functionalization : Introduce iodine at position 6 before bromination at position 3 to avoid competing electrophilic pathways .

How do intermolecular interactions (π-stacking, hydrogen bonding) influence the crystallographic packing of imidazo[1,2-a]pyridine derivatives, and what implications does this have for material design?

Advanced Research Question
π-Stacking : Parallel-displaced stacking between aromatic rings (e.g., imidazo[1,2-a]pyridine and phenyl groups) enhances crystallinity and charge transport in optoelectronic materials .
Hydrogen Bonding : C–H∙∙∙N interactions between the pyridine nitrogen and adjacent protons stabilize crystal lattices, improving thermal stability .
Implications : Controlling these interactions through substituent design (e.g., -F or -OMe groups) enables tailored material properties for OLEDs or organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-iodoimidazo[1,2-A]pyridine
Reactant of Route 2
3-Bromo-6-iodoimidazo[1,2-A]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.